molecular formula C55H80N14O12S2 B043707 Bcadavp CAS No. 119617-72-0

Bcadavp

Cat. No.: B043707
CAS No.: 119617-72-0
M. Wt: 1193.4 g/mol
InChI Key: LFQFIBYCRPIIQR-VCAUYVTFSA-N
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Description

Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin, also known as antidiuretic hormone, plays a crucial role in regulating water balance in the body by promoting water reabsorption in the kidneys. Argipressin is designed to mimic the effects of vasopressin and is used in various medical and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The key steps include:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.

    Peptide Bond Formation: The formation of peptide bonds between amino acids is achieved using coupling reagents such as carbodiimides.

    Deprotection and Purification: After the desired peptide sequence is formed, the protecting groups are removed, and the compound is purified using techniques such as high-performance liquid chromatography.

Industrial Production Methods

Industrial production of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves scaling up the synthetic routes to produce large quantities of the compound. This requires optimization of reaction conditions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in regulating water balance and its effects on cellular signaling pathways.

    Medicine: Used in the treatment of conditions such as diabetes insipidus and vasodilatory shock.

    Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, exerts its effects by binding to vasopressin receptors (V1 and V2) in the body. The binding to V1 receptors leads to vasoconstriction, which increases blood pressure, while binding to V2 receptors promotes water reabsorption in the kidneys. These actions help regulate blood pressure and water balance in the body.

Comparison with Similar Compounds

Similar Compounds

    Vasopressin: The natural hormone with similar functions.

    Desmopressin: A synthetic analog with a longer duration of action.

    Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties.

Uniqueness

Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is unique due to its specific structural modifications, which enhance its stability and efficacy compared to natural vasopressin. These modifications also allow for targeted therapeutic applications and improved pharmacokinetic properties.

Properties

CAS No.

119617-72-0

Molecular Formula

C55H80N14O12S2

Molecular Weight

1193.4 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1

InChI Key

LFQFIBYCRPIIQR-VCAUYVTFSA-N

Isomeric SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S

SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S

119617-72-0

sequence

YFQNXPRG

Synonyms

1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin
arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-
argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-
BCADAVP

Origin of Product

United States

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